O-[3-(trifluoromethyl)phenyl]hydroxylamine
Overview
Description
O-[3-(trifluoromethyl)phenyl]hydroxylamine is an organic compound with the molecular formula C7H6F3NO and a molecular weight of 177.12 g/mol It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further bonded to a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
O-[3-(trifluoromethyl)phenyl]hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethyl)nitrobenzene with reducing agents such as iron powder or tin(II) chloride in the presence of hydrochloric acid. This reduction process converts the nitro group to a hydroxylamine group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions under controlled conditions to ensure high yield and purity. The choice of reducing agent and reaction conditions can vary depending on the desired scale and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
O-[3-(trifluoromethyl)phenyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Further reduction can lead to the formation of amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reactions typically occur in the presence of bases or acids to facilitate the substitution process.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
O-[3-(trifluoromethyl)phenyl]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of O-[3-(trifluoromethyl)phenyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- O-[4-(trifluoromethyl)phenyl]hydroxylamine
- O-[2-(trifluoromethyl)phenyl]hydroxylamine
- O-[3-(trifluoromethyl)phenyl]hydrazine
Uniqueness
O-[3-(trifluoromethyl)phenyl]hydroxylamine is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .
Properties
IUPAC Name |
O-[3-(trifluoromethyl)phenyl]hydroxylamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)5-2-1-3-6(4-5)12-11/h1-4H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXWOKYFWORCHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)ON)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99907-98-9 | |
Record name | O-[3-(trifluoromethyl)phenyl]hydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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